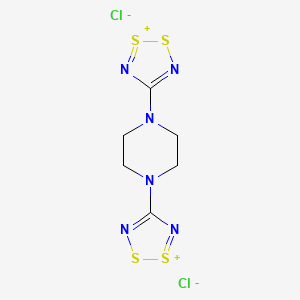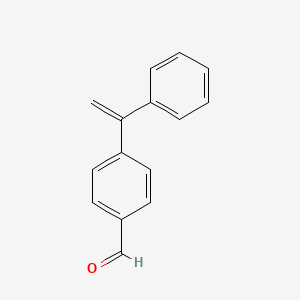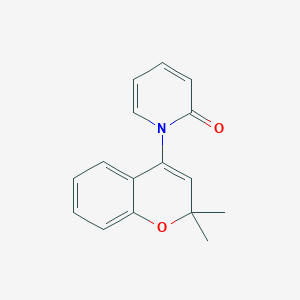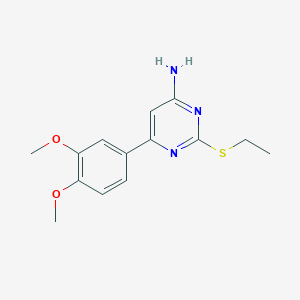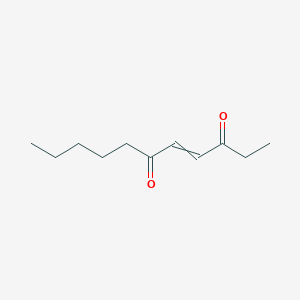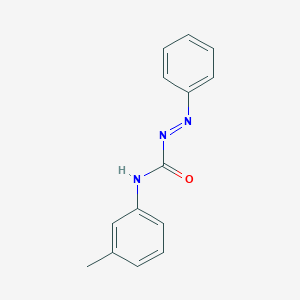
Diazenecarboxamide, N-(3-methylphenyl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazenecarboxamide, N-(3-methylphenyl)-2-phenyl- is a chemical compound with significant applications in various fields, including medicinal chemistry and materials science. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Preparation Methods
The synthesis of Diazenecarboxamide, N-(3-methylphenyl)-2-phenyl- can be achieved through several routes. One common method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction is typically carried out in a continuous flow microreactor system, which allows for precise control of reaction conditions and high yields . Another method involves the acylation of 4-methyl-3-nitroaniline with benzoyl chloride, followed by reduction with hydrogen to obtain the desired product .
Chemical Reactions Analysis
Diazenecarboxamide, N-(3-methylphenyl)-2-phenyl- undergoes various chemical reactions, including:
Scientific Research Applications
Diazenecarboxamide, N-(3-methylphenyl)-2-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It serves as a building block for the development of new pharmaceuticals.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
Diazenecarboxamide, N-(3-methylphenyl)-2-phenyl- can be compared with other similar compounds, such as N-(3-Amino-4-methylphenyl)benzamide. While both compounds share structural similarities, Diazenecarboxamide, N-(3-methylphenyl)-2-phenyl- has unique properties that make it more suitable for certain applications, such as higher selectivity in specific reactions and better yields in industrial production .
Comparison with Similar Compounds
- N-(3-Amino-4-methylphenyl)benzamide
- N-(4-methyl-3-nitrophenyl)benzamide
Properties
CAS No. |
178913-13-8 |
|---|---|
Molecular Formula |
C14H13N3O |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
1-(3-methylphenyl)-3-phenyliminourea |
InChI |
InChI=1S/C14H13N3O/c1-11-6-5-9-13(10-11)15-14(18)17-16-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,18) |
InChI Key |
PDBOZZBIWZXNTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


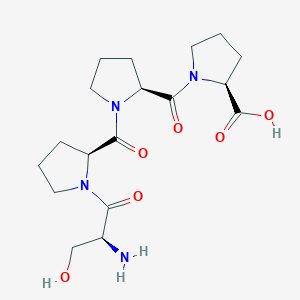
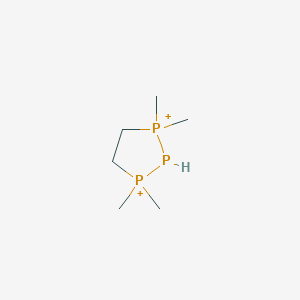


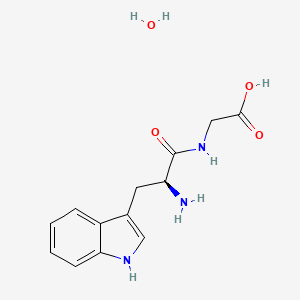
![Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14254277.png)

